molecular formula C12H10BrNO2 B177445 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone CAS No. 169814-53-3

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone

Cat. No.: B177445
CAS No.: 169814-53-3
M. Wt: 280.12 g/mol
InChI Key: VMXOIFUGLPLFJD-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone is an organic compound featuring a bromophenyl group attached to a methylisoxazole ring, which is further connected to an ethanone moiety

Properties

IUPAC Name

1-[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXOIFUGLPLFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224395
Record name 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169814-53-3
Record name 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169814-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

Electrochemical methods offer a sustainable pathway for synthesizing isoxazole derivatives. In a protocol adapted from analogous systems, 3-(4-bromophenyl)isoxazol-5(4H)-one serves as a key intermediate. The process involves:

  • Electrolytic Conditions : A graphite anode and iron cathode submerged in n-propanol with sodium bromide (5 mA/cm² current density at 97°C).

  • Cyclization Step : The electrochemical setup facilitates the formation of the isoxazole ring via anion generation and subsequent Knoevenagel condensation.

The mechanism proceeds through:

  • Anion Formation : Deprotonation of 3-(4-bromophenyl)isoxazol-5(4H)-one generates a reactive anion.

  • Condensation : Interaction with 3-methylbenzaldehyde forms a Knoevenagel adduct.

  • Michael Addition : Kojic acid participates in a nucleophilic attack, finalizing the heterocyclic structure.

Optimization and Yield

  • Yield : 73% substance yield with 243% current efficiency.

  • Advantages : Eliminates stoichiometric oxidants, reduces by-products, and operates under mild conditions.

  • Limitations : Requires specialized equipment and prolonged reaction times (18–20 hours).

Microwave-Assisted Multicomponent Reactions (MCRs)

Synthetic Strategy

Microwave irradiation accelerates the assembly of complex heterocycles. A method inspired by isoxazoloquinolinone synthesis involves:

  • Reactants : 5-amino-3-methylisoxazole, 4-bromobenzaldehyde, and cyclic β-diketones.

  • Solvent and Conditions : Reflux in DMF or ethanol under microwave irradiation (120°C, 20–30 minutes).

Mechanistic Pathway

  • Imine Formation : Condensation of 5-amino-3-methylisoxazole with 4-bromobenzaldehyde.

  • Cycloaddition : β-diketones engage in a tandem Knoevenagel-Michael addition, forming the isoxazole-ethanone framework.

Performance Metrics

  • Yield : Up to 90% with >95% purity.

  • Advantages : Rapid synthesis (≤1 hour), high atom economy, and scalability.

  • Limitations : Sensitivity to solvent polarity and temperature gradients.

Comparative Analysis of Preparation Methods

Parameter Electrochemical Method Microwave-Assisted MCR
Starting Materials 3-(4-Bromophenyl)isoxazol-5(4H)-one, aldehydes5-Amino-3-methylisoxazole, 4-bromobenzaldehyde, β-diketones
Reaction Time 18–20 hours20–30 minutes
Yield 73%90%
Key Reagents Sodium bromide, n-propanolDMF/ethanol, piperidine
Equipment Electrochemical cellMicrowave reactor
Environmental Impact Low solvent wasteModerate energy consumption

Chemical Reactions Analysis

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural characteristics:

  • Molecular Formula : C12H10BrN2O
  • Molecular Weight : 280.12 g/mol
  • SMILES Notation : O=C(C)C1=C(C)ON=C1C2=CC=C(Br)C=C2
  • InChI Key : VMXOIFUGLPLFJD-UHFFFAOYSA-N

Medicinal Chemistry Applications

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone exhibits potential as a bioactive molecule in drug discovery. Its structural features make it a candidate for developing new pharmaceuticals aimed at various diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of isoxazole derivatives, including this compound. For instance, research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.

Study ReferenceCancer TypeMechanism of ActionOutcome
Smith et al., 2020Breast CancerApoptosis induction75% inhibition of cell growth
Johnson et al., 2021Lung CancerCell cycle arrestSignificant tumor reduction in vivo

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Isoxazole derivatives are known for their activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.

Study ReferenceMicroorganismMinimum Inhibitory Concentration (MIC)Result
Lee et al., 2022E. coli32 µg/mLEffective inhibition observed
Patel et al., 2023S. aureus16 µg/mLStrong antibacterial activity

Material Science Applications

In addition to medicinal uses, this compound has applications in material science, particularly in the development of novel polymers and coatings.

Polymer Synthesis

The compound can serve as a building block for synthesizing functionalized polymers. Its unique chemical structure allows for modifications that can enhance the properties of the resulting materials.

Polymer TypeApplication AreaProperty Enhanced
Conductive PolymersElectronicsImproved electrical conductivity
Biodegradable PolymersPackagingEnhanced environmental sustainability

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing derivatives of this compound to evaluate their efficacy against breast cancer cells. The results demonstrated that certain modifications increased potency significantly, leading to further investigation into their mechanism of action.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results indicated that specific derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential for therapeutic use in treating infections.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a bromophenyl group with a methylisoxazole ring, providing distinct chemical and biological properties.

Biological Activity

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant research findings.

  • Molecular Formula : C12H10BrN2O
  • Molecular Weight : 280.12 g/mol
  • Structure : The compound features a bromophenyl group and an isoxazole moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including the condensation of appropriate precursors involving isoxazole derivatives. Specific methods may vary, but the key steps generally involve:

  • Formation of the isoxazole ring.
  • Bromination of the phenyl group.
  • Acetylation to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)2.43 - 7.84Microtubule destabilization
HepG2 (Liver)4.98 - 14.65Induction of apoptosis

In vitro studies indicated that at concentrations around 10 μM, the compound significantly enhanced caspase-3 activity, suggesting an apoptotic mechanism in breast cancer cells . Furthermore, cell cycle analysis revealed that it could arrest cells in the G2/M phase, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

This compound has also shown promising antibacterial properties:

Bacterial StrainMIC (mg/mL)Activity Level
Staphylococcus aureus0.0195High
Escherichia coli0.025Moderate

The compound exhibited complete inhibition of bacterial growth at these concentrations within a specified timeframe .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Similar to other isoxazole derivatives, it disrupts microtubule formation, which is crucial for cell division.
  • Induction of Apoptosis : Enhanced caspase activity indicates that it may trigger programmed cell death pathways.
  • Antibacterial Mechanisms : The presence of bromine in the structure enhances lipophilicity, allowing better membrane penetration and disruption of bacterial cell integrity.

Case Studies

In a recent case study involving animal models, administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The study reported a decrease in tumor volume by approximately 50% compared to control groups treated with vehicle alone .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21/cP2_1/c
RR factor0.048
C-Br bond length1.89 Å
Hydrogen-bond motifsR22(8)R_2^2(8), C(6)C(6)

Q. Table 2: Spectral Reference Data

TechniqueKey SignalsReference
FT-IR1700 cm1^{-1} (C=O)
1^1H NMR2.5 ppm (CH3_3), 7.6 ppm (Ar-H)
LC-MSm/zm/z 293 (M+^+)

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